molecular formula C8H10Br2 B14612216 1,1'-(Ethene-1,1-diyl)bis(1-bromocyclopropane) CAS No. 60538-61-6

1,1'-(Ethene-1,1-diyl)bis(1-bromocyclopropane)

Cat. No.: B14612216
CAS No.: 60538-61-6
M. Wt: 265.97 g/mol
InChI Key: NCJQQVLOQUJZBM-UHFFFAOYSA-N
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Description

1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) is an organic compound with the molecular formula C8H10Br2 It consists of two bromocyclopropane units connected by an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) typically involves the reaction of ethene with bromocyclopropane under specific conditions. One common method is the electrophilic addition of bromine to ethene, followed by the formation of the bromocyclopropane units. The reaction conditions often include the use of solvents such as tetrachloromethane and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Addition Reactions: Catalysts like palladium or nickel are employed to facilitate the addition reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while addition reactions can produce larger cyclic or acyclic compounds.

Scientific Research Applications

1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules with cyclopropane rings.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and cyclopropane rings. These structural features allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane, 1,1’-ethenylidenebis[1-bromo-]: Similar structure with slight variations in the positioning of bromine atoms.

    Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Contains cyclohexane rings instead of cyclopropane, leading to different reactivity and applications.

Uniqueness

1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) is unique due to its combination of cyclopropane rings and bromine atoms, which confer distinct reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in research and industry.

Properties

CAS No.

60538-61-6

Molecular Formula

C8H10Br2

Molecular Weight

265.97 g/mol

IUPAC Name

1-bromo-1-[1-(1-bromocyclopropyl)ethenyl]cyclopropane

InChI

InChI=1S/C8H10Br2/c1-6(7(9)2-3-7)8(10)4-5-8/h1-5H2

InChI Key

NCJQQVLOQUJZBM-UHFFFAOYSA-N

Canonical SMILES

C=C(C1(CC1)Br)C2(CC2)Br

Origin of Product

United States

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